Trimethyl(2-methylideneundecyl)silane

Description

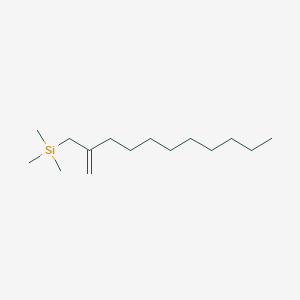

Trimethyl(2-methylideneundecyl)silane is an organosilicon compound characterized by a trimethylsilyl group attached to a long-chain alkene moiety (2-methylideneundecyl). This structure confers unique reactivity, particularly in polymerization and surface modification applications, due to the combination of the silyl group’s hydrophobicity and the terminal alkene’s capacity for crosslinking.

Properties

CAS No. |

113593-14-9 |

|---|---|

Molecular Formula |

C15H32Si |

Molecular Weight |

240.50 g/mol |

IUPAC Name |

trimethyl(2-methylideneundecyl)silane |

InChI |

InChI=1S/C15H32Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h2,6-14H2,1,3-5H3 |

InChI Key |

RQNIPBKWIYEOKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=C)C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-methylideneundecyl)silane typically involves the reaction of chlorotrimethylsilane with an appropriate alkyl Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

ClSi(CH3)3+RMgX→RSi(CH3)3+MgXCl

In this reaction, RMgX represents the Grignard reagent, where R is the 2-methylideneundecyl group, and X is a halide (typically bromide or chloride). The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-methylideneundecyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or ozone can be used to oxidize the silicon-hydrogen bond.

Reduction: Hydrosilanes, including this compound, can reduce carbonyl compounds in the presence of a catalyst.

Substitution: Halogenating agents like chlorine or bromine can replace the trimethylsilyl group.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Alcohols and alkanes.

Substitution: Halosilanes and other organosilicon compounds.

Scientific Research Applications

Trimethyl(2-methylideneundecyl)silane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of specialty polymers and coatings, as well as in the semiconductor industry for the deposition of thin films.

Mechanism of Action

The mechanism of action of Trimethyl(2-methylideneundecyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following silanes share structural or functional similarities with Trimethyl(2-methylideneundecyl)silane, differing primarily in substituent groups, which dictate their physicochemical properties and applications.

Trimethyl(octadecyloxy)silane (CAS 18748-98-6)

- Structure : Features a long-chain alkoxy group (C18H37O) attached to the trimethylsilyl group.

- Properties : High hydrophobicity due to the long alkyl chain. NIST data reports boiling points in the range of 2135–2144°C, though these values may represent outliers .

- Applications : Likely used as a surface modifier or lubricant additive.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

- Structure : Contains a boronate ester and ethynyl group, enabling Suzuki-Miyaura cross-coupling reactions.

- Properties : Molecular weight 224.18 g/mol, synthesized via Pd-catalyzed reactions with yields up to 92% .

- Applications : Intermediate in organic synthesis for pharmaceuticals or advanced materials.

Trimethyl((1-methylvinyl)oxy)silane

- Structure : Vinyloxy group attached to the silyl moiety.

- Properties : Boiling point 94°C, flash point -1°C, refractive index 1.394. Reacts slowly with moisture, making it suitable for controlled hydrolysis .

- Applications : Specialty silicone precursor for coatings or adhesives.

Trimethyl-2-thienylsilane (CAS 18245-28-8)

- Structure : Thienyl (sulfur-containing aromatic) substituent.

- Properties : Molecular weight 156.32 g/mol. The electron-rich thienyl group enhances conductivity in polymers .

- Applications : Semiconductor materials or conductive polymers.

Trimethyl(3-phenyl-2-propenyl)-Silane

- Structure : Propenyl group with a phenyl substituent.

- Market Data : Global production capacity projected to grow through 2025, driven by demand in silicone rubber and resin industries .

- Applications: Key monomer in high-temperature-resistant polymers.

Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane (CAS 312-81-2)

- Structure : Fluorinated cyclobutyl group.

- Properties : Fluorine atoms impart chemical inertness and thermal stability .

- Applications: Potential use in fluoropolymer synthesis or hydrophobic coatings.

Data Table: Comparative Analysis

*Outlier values from NIST data .

Key Research Findings

- Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., boronate esters) enhance cross-coupling activity, while hydrophobic chains (e.g., C18 alkoxy) improve surface adhesion .

- Market Trends : Trimethyl(3-phenyl-2-propenyl)-Silane’s projected growth underscores industrial demand for functional silicones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.